molecular formula C7H14ClN B2419808 3-(1-Methylcyclopropyl)azetidine;hydrochloride CAS No. 2567496-77-7

3-(1-Methylcyclopropyl)azetidine;hydrochloride

Cat. No.: B2419808
CAS No.: 2567496-77-7
M. Wt: 147.65
InChI Key: FPACYXBNIKHVNC-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)azetidine;hydrochloride is a chemical compound with the molecular formula C7H14ClN and a molecular weight of 147.65 . It is a powder that is stored at a temperature of 4°C .


Synthesis Analysis

Azetidines, including this compound, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H . This indicates the presence of a nitrogen atom in the four-membered azetidine ring, along with a methylcyclopropyl group attached to it .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4°C . It has a molecular weight of 147.65 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Azetidines, including 3-(1-Methylcyclopropyl)azetidine, are thermally stable and react with electrophiles and nucleophiles. These reactions lead to the formation of various products like amides, alkenes, amines, and other heterocyclic compounds. Such reactions play a crucial role in the synthesis of complex molecules used in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).
  • The reaction of 1-azabicyclo[1.1.0]butane with activated amides leads to azetidine derivatives, which are important in the preparation of antibiotics like L-084 (Hayashi et al., 2009).

Pharmaceutical Applications

  • Azetidines, including 3-(1-Methylcyclopropyl)azetidine, have been explored for their potential in creating antidepressants and other pharmacologically active compounds. For instance, tricyclic derivatives of azetidine have shown promise as antidepressants (Melloni et al., 1979).
  • In addition to antidepressants, azetidines have been investigated for their efficacy in treating other medical conditions, highlighting the broad scope of their pharmaceutical applications.

Industrial Applications

  • Azetidines are also significant in industrial chemistry. For example, the self-curable system of an aqueous-based polyurethane dispersion via a ring-opening reaction of azetidine end groups is an innovative approach in polymer science (Wang et al., 2006).

Safety and Hazards

The safety information for 3-(1-Methylcyclopropyl)azetidine;hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . They have been used as motifs in drug discovery, polymerization, and chiral templates . The focus on the most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines suggests a promising future for these compounds .

Properties

IUPAC Name

3-(1-methylcyclopropyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-7(2-3-7)6-4-8-5-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPACYXBNIKHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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